4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate
Description
Properties
IUPAC Name |
4-ethyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2C2H2O4/c1-2-11-5-7-12(8-6-11)15-10-13-4-3-9-14-13;2*3-1(4)2(5)6/h5-8,13-15H,2-4,9-10H2,1H3;2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDROPXSPBVSLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate typically involves the following steps:
Formation of 4-Ethylaniline: This can be achieved by the alkylation of aniline with ethyl halides under basic conditions.
Introduction of the Pyrrolidinylmethyl Group: The 4-ethyl aniline is then reacted with 2-pyrrolidinylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form 4-Ethyl-N-(2-pyrrolidinylmethyl)aniline.
Formation of the Dioxalate Salt: The final step involves the reaction of 4-Ethyl-N-(2-pyrrolidinylmethyl)aniline with oxalic acid to form the dioxalate salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the aniline nitrogen, potentially leading to the formation of secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylmethyl group may enhance its binding affinity to certain biological targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Analogs
4-Ethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]aniline
This analog replaces the pyrrolidine group with a pyrazole ring. Regulatory categorization under "Category B5" suggests distinct purity or toxicity profiles compared to the target compound .
Impurity F(EP) as Dioxalate
A structurally complex dioxalate salt featuring pyrimidinyl-piperazine substituents. Its larger molecular framework and multiple heterocycles may reduce bioavailability compared to the simpler pyrrolidine-based target compound. This impurity is notable in pharmaceutical synthesis, highlighting the importance of salt form selection in process control .
Functional Analogs: Dioxalate Salts in Pharmaceuticals
The biphenyl-2-ylcarbamic acid ester dioxalate salt () demonstrates that dioxalate formulations improve crystallinity and thermal stability, critical for drug manufacturing. This supports the rationale for using dioxalate counterions in the target compound to enhance physicochemical properties .
Data Table: Key Comparative Properties
Research Findings and Implications
- Dioxalate Salts : The biphenyl-2-ylcarbamic acid dioxalate salt () exhibits improved crystallinity, suggesting that the target compound’s dioxalate form may offer similar advantages for formulation stability .
- Synthetic Considerations : The presence of dioxalate impurities in other pharmaceuticals () underscores the need for stringent purification protocols when synthesizing the target compound.
Biological Activity
4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate is a chemical compound with the molecular formula C17H24N2O8 and a molecular weight of 384.4 g/mol. This compound features an ethyl group on the aniline nitrogen and a pyrrolidinylmethyl substituent, which contribute to its unique properties and potential applications in pharmacology and organic synthesis. The dioxalate form enhances its solubility and reactivity in biological systems, making it a subject of interest for research into its biological activity.
Initial studies suggest that this compound may interact with neurotransmitter receptors, particularly those involved in dopaminergic pathways. Its structural characteristics indicate potential activity as a modulator of neurotransmission, which could be relevant in psychopharmacology and neurobiology. However, the precise biological targets and mechanisms remain to be fully elucidated.
Pharmacological Potential
Research indicates that compounds similar to this compound may exhibit properties such as:
- Dopamine D3 Receptor Agonism : The compound may act as an agonist for dopamine D3 receptors, which are implicated in various neuropsychiatric disorders .
- Neurotransmitter Modulation : Its ability to affect neurotransmitter systems suggests potential applications in treating conditions such as depression, anxiety, and other mood disorders.
Comparative Analysis with Related Compounds
A comparison with similar compounds reveals distinct features that may influence biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate | C16H22N2O8 | Contains a methyl group instead of ethyl, affecting reactivity. |
| 4-Ethoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate | C17H24N2O9 | Features an ethoxy group; may exhibit different solubility properties. |
| 4-Chloro-N-(2-pyrrolidinylmethyl)aniline dioxalate | C15H19ClN2O8 | Contains a chlorine atom; could influence biological activity differently. |
| N-(Pyrrolidin-2-ylmethyl)aniline dioxalate | C14H18N2O4 | Lacks the ethyl group; may have distinct reactivity and application profiles. |
Study on Neurotransmitter Interaction
A preliminary study assessed the interaction of this compound with dopamine receptors. The findings indicated that the compound could enhance dopamine receptor activity, potentially offering therapeutic benefits for conditions associated with dopamine dysregulation.
Binding Affinity Studies
Further investigations into binding affinities revealed that this compound exhibits a moderate affinity for D3 receptors compared to other dopamine receptor subtypes. This selectivity is crucial for minimizing side effects associated with broader receptor activation .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate with high purity?
- Methodological Answer : Synthesis requires controlled stoichiometry of the tertiary amine precursor (4-Ethyl-N-(2-pyrrolidinylmethyl)aniline) with oxalic acid under anhydrous conditions. Key steps include:
- Reflux in ethanol to ensure complete salt formation.
- Recrystallization using a solvent system (e.g., ethanol/water) to remove unreacted oxalic acid or amine impurities .
- HPLC-MS monitoring (C18 column, 0.1% TFA in acetonitrile/water) to confirm purity ≥98% .
- Data Contradiction Note : Yield variations (50–80%) may arise from oxalic acid’s hygroscopicity; pre-drying at 110°C for 2 hours is recommended to mitigate this .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign pyrrolidinylmethyl protons (δ 2.5–3.0 ppm) and ethyl group protons (δ 1.2–1.4 ppm). The dioxalate counterion’s carbonyl resonance appears at ~170 ppm in 13C NMR .
- X-ray crystallography : Single crystals grown via slow evaporation in ethanol reveal hydrogen-bonding networks between the dioxalate and amine, critical for stability .
- FT-IR : Confirm oxalate C=O stretches at 1720–1750 cm⁻¹ and tertiary amine N-H bends at 1600–1650 cm⁻¹ .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH-dependent degradation studies (pH 1–12, 37°C) show decomposition above pH 7 due to oxalate dissociation.
- Kinetic modeling (first-order kinetics) identifies a half-life of 48 hours at pH 5, decreasing to 6 hours at pH 9 .
- DFT calculations (B3LYP/6-31G*) predict protonation of the pyrrolidinyl nitrogen as a stabilization factor .
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
- Methodological Answer :
- Chiral HPLC (Chiralpak AD-H column) separates enantiomers to assess binding affinity differences.
- Molecular docking (AutoDock Vina) against serotonin receptors reveals higher affinity for (R)-enantiomers (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for (S)) .
- Circular Dichroism (CD) : Correlate enantiomeric excess with activity in vitro .
Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?
- Methodological Answer :
- 2D-LC (HILIC + RP) : Separates polar byproducts (e.g., unreacted aniline derivatives) from the target compound .
- Ion-pairing chromatography (10 mM heptafluorobutyric acid in mobile phase) improves peak symmetry for charged species .
- MS-Imaging : Maps impurity distribution in solid-state batches .
Experimental Design Tables
Guidelines for Data Interpretation
- Contradictory Results : Replicate studies under inert atmosphere (N2) to exclude oxidation artifacts .
- Theoretical Frameworks : Link computational models (e.g., QSAR) to experimental data to predict novel derivatives .
- Ethics Note : Disclose synthetic yields and purity thresholds in publications to avoid reproducibility crises .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
